N-Benzyl-4-nitroaniline
Overview
Description
N-Benzyl-4-nitroaniline is a chemical compound that has been studied for its electronic structures, molecular conformations, and potential applications in various fields such as nonlinear optical materials and catalysis in polymerizations. The compound is characterized by the presence of a nitro group attached to an aniline ring, which is further substituted with a benzyl group.
Synthesis Analysis
The synthesis of N-Benzyl-4-nitroaniline and its derivatives has been explored in several studies. For instance, the synthesis of N-substituted derivatives of 4-nitroaniline has been reported, where the Schiff base obtained from the reaction of 2,4-dichlorobenzaldehyde and 4-nitroaniline was reduced with sodium borohydride to yield the desired product . Additionally, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media has been described, showcasing the versatility of N-Benzyl-4-nitroaniline in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of N-Benzyl-4-nitroaniline has been investigated using various spectroscopic and crystallographic techniques. X-ray crystallography studies have revealed that the molecule is non-planar, with the dichlorobenzene ring being nearly perpendicular to the nitrobenzene ring, indicating a significant dihedral angle . The nitro group is found to be nearly co-planar with its benzene ring, which is important for understanding the electronic properties of the compound .
Chemical Reactions Analysis
N-Benzyl-4-nitroaniline participates in various chemical reactions due to its reactive nitro and benzyl groups. For example, the compound has been used as a mechanistic probe in the nitrosation of N,N-dialkyl aromatic amines, where it undergoes specific cleavage of the cyclopropyl group from the nitrogen . Additionally, the reactions of N,N-dimethyl-p-nitrosoaniline with nucleophiles have been studied, leading to the formation of compounds characterized by a new carbon-nitrogen bond derived from the nitrenium ion form .
Physical and Chemical Properties Analysis
The physical and optical properties of N-Benzyl-4-nitroaniline have been extensively studied. For instance, its derivatives have been synthesized and examined for their second harmonic generation (SH) activity, which is a measure of the material's nonlinear optical properties . The compound's electronic structures and conformations have also been analyzed using electronic absorption spectroscopy and photoelectron spectroscopy, providing insights into its lower energy bands and molecular conformations . These studies contribute to the understanding of the compound's potential applications in the field of nonlinear optics and other areas.
Scientific Research Applications
Summary of the Application
BNA is used in the study of second-order nonlinear optical (NLO) effects . These effects are widely utilized for optical signal-processing devices in information-telecommunication systems .
Methods of Application or Experimental Procedures
As-grown bulk BNA crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces using a precision lathe and diamond blade . The non-linear optical material N-Benzyl-3-nitroaniline was synthesized and grown through an aqueous solution using a low temperature solution growth technique .
Results or Outcomes
The study was able to completely characterize all elements of the second-order NLO tensor for an organic NLO crystal for the first time . This method makes it possible to clarify uncertain NLO property of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .
2. Cancer Research
Summary of the Application
N-Benzyl-2-bromo-4-nitroaniline is known for its ability to inhibit the growth of cancer cells. It has been used in various studies to understand the mechanism of action of different drugs.
Results or Outcomes
3. Terahertz-Wave Generation
Summary of the Application
BNA crystals have been used for widely tunable terahertz-wave generation .
Results or Outcomes
4. Optoelectronic Devices
Summary of the Application
NB3N crystals have been incorporated into the manufacture of NLO and optoelectronic devices .
Results or Outcomes
5. Terahertz-Wave Efficiency Enhancement
Summary of the Application
BNA crystals have been used to significantly enhance the efficiency of terahertz-wave generation .
Safety And Hazards
N-Benzyl-4-nitroaniline should be handled with care as it is toxic by way of inhalation, ingestion, and absorption . It is particularly harmful to all aquatic organisms and can cause long-term damage to the environment if released as a pollutant . Personal protective equipment and face protection should be worn when handling the compound .
Future Directions
N-Benzyl-4-nitroaniline has promising applications in the fields of liquid crystal devices and displays . Its doping decreases the threshold voltage of the cell because of the reduced splay elastic constant and increased dielectric anisotropy of the liquid crystal mixture . When operated in high voltage difference condition, the N-Benzyl-4-nitroaniline-doped liquid crystal cell has a fall time that is five times faster than that of the pure one .
properties
IUPAC Name |
N-benzyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSRKOBMKFOHOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074522 | |
Record name | p-Nitro-N-benzylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-4-nitroaniline | |
CAS RN |
14309-92-3 | |
Record name | N-(4-Nitrophenyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14309-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-4-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nitro-N-benzylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Benzyl-4-nitroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4AD858WL7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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